N-(3-chloro-4-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
The compound features a benzothieno[3,2-d]pyrimidin-4-one core substituted with a fluorine atom at position 9 and a methyl group at position 2. The acetamide side chain is linked to a 3-chloro-4-methylphenyl group, which likely enhances lipophilicity and modulates target binding . Such derivatives are often explored for kinase inhibition or antimicrobial activity due to their heterocyclic frameworks and halogen-substituted aromatic systems .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2S/c1-10-6-7-12(8-13(10)21)24-16(26)9-25-11(2)23-18-17-14(22)4-3-5-15(17)28-19(18)20(25)27/h3-8H,9H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWFWLOGPLTYAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with related compounds.
Chemical Structure and Properties
The compound belongs to the benzothienopyrimidine family, characterized by its complex structure that includes a chloro and a fluoro substituent. Its molecular formula is with the following structural features:
- Chloro group : Enhances lipophilicity and biological activity.
- Fluoro group : Increases metabolic stability and alters pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways by acting as an enzyme inhibitor or receptor modulator. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as protein kinases, which play critical roles in cell proliferation and survival.
- Receptor Modulation : It may act on chemokine receptors, influencing inflammatory responses and immune cell trafficking.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of prostate cancer cells by modulating pathways related to cell survival and apoptosis .
- Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity, potentially serving as a lead for developing new antibiotics or antifungal agents.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
-
Inhibition of Protein Kinase D (PKD) :
- A study demonstrated that modifications to the benzothienopyrimidine scaffold could enhance PKD inhibition, with derivatives showing IC50 values significantly lower than those of parent compounds. The structure-activity relationship (SAR) revealed that specific substitutions could improve potency against PKD .
-
Chemokine Receptor Modulation :
- Research indicated that this compound could act as a modulator of chemokine receptors, which are crucial in inflammatory processes. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Analogs
The following analogs share the benzothieno[3,2-d]pyrimidinone or related scaffolds and differ in substituent patterns:
N-[(4-chlorophenyl)methyl]-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Structural Differences : The acetamide side chain is attached to a 4-chlorobenzyl group instead of a 3-chloro-4-methylphenyl group.
- Properties :
N-(2-Chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS 1105223-65-1)
- Structural Differences: Replaces the benzothieno core with a thieno[3,2-d]pyrimidinone and substitutes position 7 with a phenyl group.
- Properties: Molecular Weight: 409.89 g/mol logP: Not reported, but similar lipophilicity inferred Hydrogen Bond Acceptors: 4
Physicochemical and Pharmacokinetic Comparison
*Estimates based on structural similarity.
Key Observations :
- The fluorine atom at position 9 (target compound) may enhance metabolic stability compared to non-fluorinated analogs .
Research Findings and Implications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
